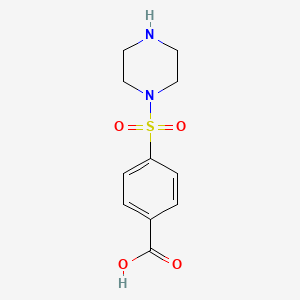

4-(Piperazine-1-sulfonyl)benzoic acid

Description

Contextualization of Sulfonamide and Benzoic Acid Derivatives in Advanced Chemical Research

Sulfonamide derivatives are a cornerstone in medicinal chemistry, famously known for the development of sulfa drugs, the first class of synthetic antimicrobial agents. nih.gov Beyond their antibacterial properties, sulfonamides exhibit a wide array of biological activities, including diuretic, anticonvulsant, and anti-inflammatory effects. nih.gov The sulfonamide group is a key pharmacophore that can participate in strong hydrogen bonding interactions, a crucial feature for binding to biological targets. nih.gov

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is another privileged scaffold in drug discovery. nih.gov Its presence in a molecule can influence solubility, basicity, and the ability to form multiple interactions with biological receptors. nih.gov

Rationale for Investigating 4-(Piperazine-1-sulfonyl)benzoic acid: Current Gaps and Emerging Opportunities

The investigation into this compound and its analogs is driven by the quest for new molecules with enhanced or novel properties. The combination of the sulfonamide, benzoic acid, and piperazine moieties in a single scaffold offers several opportunities:

Multifunctional Ligands: The distinct chemical nature of each component allows for the potential design of molecules that can interact with multiple biological targets simultaneously, a concept of growing interest in the development of treatments for complex diseases.

Scaffold for Library Synthesis: The reactive sites on the piperazine nitrogen and the carboxylic acid group make this compound an ideal starting point for the synthesis of large and diverse chemical libraries for high-throughput screening.

Modulation of Physicochemical Properties: The sulfonylpiperazine linkage provides a flexible yet stable connection between the aromatic and acidic parts of the molecule, allowing for fine-tuning of properties such as solubility, lipophilicity, and metabolic stability through chemical modification.

A key research gap that investigation into this compound addresses is the exploration of novel chemical space. While individual components are well-studied, their specific combination in this compound offers a unique structural motif that may lead to the discovery of compounds with unprecedented activities.

Scope and Objectives of Academic Research Endeavors on this compound

Academic research centered on this compound and its derivatives generally encompasses the following objectives:

Development of Efficient Synthetic Methodologies: A primary goal is to establish robust and scalable synthetic routes to access this compound and its analogs in high purity and yield.

Exploration of Biological Activity: A significant portion of research is dedicated to evaluating the biological effects of these compounds. This includes screening for various activities such as enzyme inhibition, antimicrobial effects, and anticancer properties. For instance, derivatives of this compound have been investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.

Structure-Activity Relationship (SAR) Studies: Researchers aim to understand how modifications to the chemical structure of this compound influence its biological activity. This knowledge is crucial for the rational design of more potent and selective compounds.

Application as a Chemical Intermediate: The compound serves as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid and the secondary amine of the piperazine ring offer two distinct points for further chemical elaboration.

Physicochemical Properties

While detailed experimental data for this compound is not extensively available in public literature, some of its key physicochemical properties can be predicted or are available from chemical suppliers. For context, properties of a closely related compound, 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid, are also provided.

| Property | This compound (Predicted/Supplier Data) | 4-(4-Methyl-piperazine-1-sulfonyl)-benzoic acid alfa-chemistry.com |

| CAS Number | 893761-15-4 matrix-fine-chemicals.com | 19580-36-0 alfa-chemistry.com |

| Molecular Formula | C11H14N2O4S matrix-fine-chemicals.com | C12H16N2O4S alfa-chemistry.com |

| Molecular Weight | 270.3 g/mol matrix-fine-chemicals.com | 284.34 g/mol alfa-chemistry.com |

| IUPAC Name | 3-(piperazine-1-sulfonyl)benzoic acid matrix-fine-chemicals.com | 4-(4-methylpiperazin-1-yl)sulfonylbenzoic acid alfa-chemistry.com |

Detailed Research Findings

Research on this compound has primarily focused on its use as a scaffold for the synthesis of biologically active compounds.

One notable area of investigation is its use in the development of histone deacetylase (HDAC) inhibitors. HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer.

A study on the synthesis of 2-Benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids utilized this compound as a key intermediate. The general synthetic scheme involves the reaction of a 2-(Piperazin-1-yl)benzazole derivative with 4-chlorosulfonylbenzoic acid to yield the corresponding carboxylic acid.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O4S |

|---|---|

Molecular Weight |

270.31 g/mol |

IUPAC Name |

4-piperazin-1-ylsulfonylbenzoic acid |

InChI |

InChI=1S/C11H14N2O4S/c14-11(15)9-1-3-10(4-2-9)18(16,17)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H,14,15) |

InChI Key |

CQNOYCKJLKZRKY-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 4 Piperazine 1 Sulfonyl Benzoic Acid

Advanced Synthetic Routes to 4-(Piperazine-1-sulfonyl)benzoic acid

The primary synthetic route to this compound and its derivatives involves the reaction of a piperazine-containing moiety with a sulfonyl chloride derivative of benzoic acid.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of derivatives of this compound has been achieved with high yields through the reaction of a substituted piperazine (B1678402) with 4-chlorosulfonylbenzoic acid. For instance, the synthesis of 4-[4-(1H-Benzimidazol-2-yl)-piperazin-1-sulfonyl]-benzoic acid and 4-(4-Benzothiazol-2-yl-piperazin-1-sulfonyl)-benzoic acid was carried out at room temperature. nih.gov The use of triethylamine (B128534) as a base is crucial for scavenging the hydrochloric acid generated during the reaction, driving the equilibrium towards the product and preventing the protonation of the piperazine starting material. nih.gov The reaction completion time can vary, with some syntheses proceeding overnight to ensure maximum conversion. nih.gov

A similar strategy was employed for the synthesis of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, where ethyl 1-piperazinecarboxylate was reacted with 4-fluorobenzoic acid. researchgate.net This reaction was conducted at an elevated temperature of 353 K for 12 hours in acetonitrile, using potassium carbonate as the base. researchgate.net The choice of a weaker leaving group (fluoride versus chloride) and a different base highlights the tunability of the reaction conditions to suit specific substrates.

| Reactants | Base | Solvent | Temperature | Time | Product | Yield | Reference |

| 2-(Piperazin-1-yl)benzimidazole hydrobromide, 4-chlorosulfonylbenzoic acid | Triethylamine | Not Specified | Room Temp. | Overnight | 4-[4(1H-Benzimidazol-2-yl)-piperazin-1-sulfonyl]-benzoic acid | 92% | nih.gov |

| 2-(Piperazin-1-yl)benzothiazole, 4-chlorosulfonylbenzoic acid | Triethylamine | Not Specified | Room Temp. | 23 hours | 4-(4-Benzothiazol-2-yl-piperazin-1-sulfonyl)-benzoic acid | 98% | nih.gov |

| Ethyl 1-piperazinecarboxylate, 4-fluorobenzoic acid | K₂CO₃ | Acetonitrile | 353 K | 12 hours | 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid | 70% | researchgate.net |

Exploration of Catalyst Systems in the Synthesis of this compound

While the direct synthesis of this compound via sulfonamide bond formation typically does not require a catalyst, related transformations involving the piperazine moiety can be catalyzed. For instance, photoredox catalysis has been utilized for the C-H functionalization of piperazines. mdpi.com Using an iridium-based photocatalyst, such as Ir(ppy)₃, allows for the direct arylation of N-aryl piperazines. mdpi.com This methodology could potentially be adapted to introduce substituents onto the piperazine ring of this compound under mild conditions. mdpi.com

Furthermore, the synthesis of piperazine derivatives has been shown to be catalyzed by piperazine quaternary ammonium (B1175870) alkali catalysts, which can enhance reactions between small molecules. sioc-journal.cn While not directly applied to the synthesis of the title compound, this suggests that tailored catalysts could be developed to improve reaction efficiency and selectivity in related processes.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of piperazine-containing compounds is an area of active research. One approach involves the use of greener solvents. For example, deep eutectic solvents (DES) like a glucose-urea mixture have been effectively used as a reaction medium for the synthesis of piperidin-4-one derivatives, a related class of nitrogen heterocycles. researchgate.net Such solvents are inexpensive, biodegradable, and can lead to high product yields, offering an environmentally benign alternative to traditional organic solvents. researchgate.net

Another green approach is the use of catalyst-free and solvent-free conditions, or the use of water as a solvent. While specific examples for the synthesis of this compound are not documented, the synthesis of related compounds under aqueous conditions or via mechanochemistry represents a promising avenue for future research. chemicalbook.com

Functionalization and Derivatization Strategies for this compound

The trifunctional nature of this compound allows for a wide range of chemical modifications at the piperazine ring, the carboxylic acid group, and potentially at the aromatic ring.

Modification of the Piperazine Moiety in this compound

The secondary amine in the piperazine ring is a key site for functionalization. This is exemplified by the synthesis of various N-substituted derivatives. For instance, reaction with 2-chlorobenzoxazole, 2-chlorobenzimidazole, or 2-chlorobenzothiazole (B146242) can introduce heterocyclic moieties onto the piperazine ring, leading to compounds with potential biological activity. nih.gov

Direct C-H functionalization of the piperazine ring is a more advanced strategy to introduce structural diversity. nih.gov Methods involving α-lithiation trapping, transition-metal-catalyzed C-H functionalization, and photoredox catalysis have been developed for piperazines. nih.gov For example, photoredox-catalyzed C-H arylation can introduce aryl groups at the α-position to the nitrogen atom. mdpi.com

| Functionalization Strategy | Reagent/Catalyst | Position of Modification | Product Type | Reference |

| N-Arylation | 2-Chlorobenzoxazole | Piperazine Nitrogen | N-Arylpiperazine derivative | nih.gov |

| N-Arylation | 2-Chlorobenzimidazole | Piperazine Nitrogen | N-Arylpiperazine derivative | nih.gov |

| N-Arylation | 2-Chlorobenzothiazole | Piperazine Nitrogen | N-Arylpiperazine derivative | nih.gov |

| C-H Arylation | 1,4-dicyanobenzene / Ir(ppy)₃ | α-Carbon of Piperazine | α-Arylpiperazine derivative | mdpi.com |

Derivatization at the Benzoic Acid Carboxyl Group of this compound

The carboxylic acid group of this compound is readily derivatized using standard peptide coupling reagents. Reagents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) in combination with an activator like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used to form amide bonds with various amines. nih.govresearchgate.net This method has been successfully used to couple piperazine-based derivatives to peptides, achieving high yields of over 94%. nih.govresearchgate.net

Another approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine or alcohol to form the corresponding amide or ester. mdpi.com This two-step process is a classic and effective method for carboxyl group derivatization.

| Derivatization Reaction | Reagents | Functional Group Formed | Application | Reference |

| Amide Coupling | EDC, HOAt, Amine | Amide | Peptide derivatization | nih.govresearchgate.net |

| Esterification/Amidation | SOCl₂, Alcohol/Amine | Ester/Amide | General derivatization | mdpi.com |

Investigation of Sulfonyl Group Reactivity and Transformations

The chemical behavior of this compound is dictated by its three primary functional groups: the carboxylic acid, the secondary amine within the piperazine ring, and the sulfonamide linkage. While the arylsulfonamide group itself is known for its general stability and resistance to cleavage under common synthetic conditions, the other two moieties offer avenues for a variety of chemical transformations.

Research into related structures demonstrates that the primary sites of reactivity are the carboxylic acid and the piperazine nitrogen. The carboxylic acid can undergo typical reactions such as esterification and, more significantly, amidation. For instance, a common transformation involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, which can then be reacted with various amines to form amide derivatives mdpi.com. This approach allows for the introduction of diverse structural motifs onto the benzoic acid core.

The secondary amine of the piperazine ring is another key site for derivatization. It can readily undergo nucleophilic reactions, including N-acylation and N-alkylation. The synthesis of related piperazine-based compounds often involves the reaction of the piperazine nitrogen with electrophiles like sulfonyl chlorides or alkyl halides nih.gov. This reactivity allows for the extension of the molecule's structure from the nitrogen atom, enabling the synthesis of a wide array of N-substituted derivatives.

While direct transformations of the sulfonyl group in this specific molecule are not extensively documented, related chemistries involving sulfonyl groups include their conversion to sulfonyl azides, which can participate in reactions like click chemistry sigmaaldrich.com. However, for this compound, derivatization predominantly occurs at the carboxyl and piperazine amine functionalities.

Table 1: Chemo-transformations of this compound

| Transformation | Functional Group | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Amide Formation | Carboxylic Acid | (i) SOCl₂, reflux; (ii) Amine (e.g., Valine/NaOH), 0-5 °C to r.t. | N-Acyl-α-amino acids | mdpi.com |

| N-Sulfonylation | Piperazine N-H | Sulfonyl chloride (e.g., 2,3,4,5,6-pentafluorobenzene-1-sulfonyl chloride), CH₂Cl₂, 0 °C | N-Substituted Piperazine Sulfonamide | nih.gov |

| N-Alkylation | Piperazine N-H | Alkyl halide (e.g., 4-chloromethyl benzonitrile), K₂CO₃, xylene | N-Alkyl Piperazine Derivative | google.com |

Mechanistic Elucidation of Synthetic Pathways and Derivatization Reactions Involving this compound

Understanding the mechanisms behind the synthesis and further transformation of this compound is crucial for optimizing reaction conditions and designing novel derivatives.

Synthetic Pathway Mechanism

The most direct and industrially scalable synthesis of this compound involves the reaction between piperazine and 4-(chlorosulfonyl)benzoic acid nih.gov. This reaction is a classic example of nucleophilic substitution at a sulfur center.

The mechanism proceeds as follows:

Nucleophilic Attack: The nitrogen atom of piperazine, acting as a nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient pentacoordinate sulfur intermediate.

Chloride Elimination: The intermediate collapses, leading to the elimination of the chloride ion, a good leaving group.

Deprotonation: A second molecule of piperazine or another base present in the reaction mixture removes a proton from the newly-formed ammonium salt, yielding the neutral sulfonamide product, this compound.

Table 2: Synthesis of this compound

| Reactant 1 | Reactant 2 | Mechanism | Product | Reference |

|---|---|---|---|---|

| 4-(Chlorosulfonyl)benzoic acid | Piperazine | Nucleophilic Acyl Substitution at Sulfur | This compound | nih.gov |

Mechanism of Derivatization Reactions

The derivatization reactions of this compound primarily follow well-established mechanistic pathways.

Amide Formation from Carboxylic Acid: The conversion of the carboxylic acid group to an amide, as outlined in studies on similar compounds mdpi.com, typically proceeds via a two-step mechanism:

Activation of the Carboxylic Acid: The carboxylic acid is first activated by reacting it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This converts the hydroxyl group into a better leaving group, forming a highly reactive acyl chloride intermediate.

Nucleophilic Acyl Substitution: The added amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which subsequently collapses, eliminating a chloride ion and, after a final deprotonation step, yielding the stable amide product.

N-Alkylation of the Piperazine Ring: The alkylation of the secondary amine on the piperazine ring follows a standard nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of an alkyl halide (e.g., an alkyl chloride or bromide). This occurs in a single, concerted step where the nitrogen-carbon bond is formed simultaneously as the carbon-halogen bond is broken. The presence of a mild base is often required to neutralize the resulting ammonium salt and regenerate the nucleophilic amine for further reaction or to yield the final neutral product.

Theoretical and Computational Chemistry Studies of 4 Piperazine 1 Sulfonyl Benzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors of 4-(Piperazine-1-sulfonyl)benzoic acid

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of this compound. These methods provide a microscopic understanding of the molecule's stability, reactivity, and interaction with other chemical species.

Frontier Molecular Orbital Analysis and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperazine (B1678402) ring and the benzoic acid moiety, while the LUMO is likely centered on the electron-withdrawing sulfonyl group and the benzene (B151609) ring. The interplay between the electron-donating piperazine and the electron-withdrawing sulfonyl and carboxyl groups significantly influences the HOMO-LUMO gap.

Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Indices for this compound (Calculated using DFT/B3LYP/6-31G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

Note: These values are illustrative and based on typical ranges for similar organic molecules. Actual values would require specific quantum chemical calculations.

Electrostatic Potential Surface Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. researchgate.netmdpi.com It is a valuable tool for predicting how a molecule will interact with other charged species. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophilic or hydrogen bond acceptor sites. These regions are expected to be concentrated around the oxygen atoms of the carboxyl and sulfonyl groups, as well as the nitrogen atoms of the piperazine ring.

Conversely, regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack. These are expected to be found around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the protons on the piperazine ring. The sulfur atom of the sulfonyl group is also expected to exhibit a positive electrostatic potential. researchgate.netresearchgate.net

Mulliken charge analysis provides a quantitative method for assigning partial charges to each atom in the molecule, offering a more detailed picture of the charge distribution and bond polarities. researchgate.net

Prediction of Acid-Base Properties and pKa Values for this compound

The pKa value is a measure of a molecule's acidity. For this compound, there are two primary ionizable groups: the carboxylic acid and the piperazine nitrogen. The carboxylic acid group is acidic, while the piperazine nitrogen is basic.

Computational methods can predict pKa values with a reasonable degree of accuracy. rsc.org These methods often involve calculating the Gibbs free energy change for the deprotonation reaction in a solvent continuum model. The pKa of the carboxylic acid is influenced by the electron-withdrawing sulfonylpiperazine group, which is expected to increase its acidity compared to benzoic acid. The basicity of the piperazine nitrogen, in turn, is reduced by the electron-withdrawing effect of the sulfonyl group. Studies on related sulfonamides have shown a strong correlation between calculated bond lengths within the sulfonamide group and their aqueous pKa values. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are critical to its function. Conformational analysis and molecular dynamics simulations are powerful computational tools for exploring these aspects.

Exploration of Conformational Energy Landscapes

The piperazine ring in this compound typically adopts a chair conformation, which is its most stable form. researchgate.netnih.govnih.gov However, boat and twist-boat conformations are also possible, though they are higher in energy. The orientation of the benzoic acid and sulfonyl groups relative to the piperazine ring gives rise to various conformers.

Table 2: Illustrative Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (Benzene-Piperazine) | Relative Energy (kcal/mol) |

| Chair 1 (Equatorial) | ~30° | 0.0 |

| Chair 2 (Axial) | ~85° | 2.5 |

| Boat | Variable | > 5.0 |

Note: These values are illustrative and represent a simplified model. A full conformational analysis would involve scanning multiple dihedral angles.

Influence of Solvent Environments on Molecular Conformation

The conformation of this compound can be significantly influenced by its surrounding environment, particularly the solvent. Molecular dynamics (MD) simulations can be used to study the behavior of the molecule in different solvents, such as water or organic solvents. nih.govunimi.it

In a polar solvent like water, the molecule is likely to adopt conformations that maximize hydrogen bonding interactions between its polar groups (carboxylic acid, sulfonyl, and piperazine) and the solvent molecules. This can lead to a stabilization of certain conformers that might be less favorable in the gas phase or in a nonpolar solvent. MD simulations can also reveal information about the hydration shell around the molecule and the dynamics of solvent exchange. nih.govunimi.it The aggregation behavior of similar molecules like benzoic acid has been shown to be impacted by confinement and solvent interactions. unimi.it

Reaction Pathway Modeling and Transition State Characterization for this compound-Involving Processes

Detailed theoretical and computational studies focusing specifically on the reaction pathway modeling and transition state characterization for processes involving this compound are not extensively available in the current body of scientific literature. While computational methods are broadly applied in the study of related molecular structures, specific analyses of the reaction kinetics and mechanisms for this particular compound, including the identification of transition states and the calculation of activation energies, remain a niche area of research.

General computational approaches, such as Density Functional Theory (DFT), are often employed to investigate the electronic structure and reactivity of molecules containing sulfonamide and piperazine moieties. researchgate.net Such studies can provide insights into the optimized molecular geometry and electronic features, which are foundational for understanding potential reaction pathways. researchgate.net For instance, the analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) maps helps in identifying reactive sites within a molecule. researchgate.net

In the context of synthesizing derivatives, such as in the preparation of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids, this compound or its activated form (e.g., with a chlorosulfonyl group) serves as a key intermediate. nih.gov The reaction involves the formation of a sulfonamide bond with a piperazine derivative. A theoretical investigation of this process would involve mapping the potential energy surface of the reaction, identifying the transition state structure for the nucleophilic attack of the piperazine nitrogen on the sulfonyl group, and calculating the associated energy barrier. However, specific published data, including energy values and transition state geometries for this reaction, are not readily found.

Similarly, in the synthesis of other derivatives, such as those explored for their potential as sigma receptor ligands or in other medicinal chemistry applications, understanding the reaction mechanisms is crucial for optimizing reaction conditions and yields. nih.gov Computational modeling could elucidate the step-by-step mechanism of these synthetic transformations, but dedicated studies on this compound are not currently published.

While research on related compounds, like derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid, involves multi-step synthesis, the focus of published work is typically on the synthetic outcomes and biological evaluation rather than detailed computational modeling of the reaction pathways. mdpi.com

The table below hypothetically outlines the kind of data that would be generated from a detailed computational study on a reaction involving this compound, for illustrative purposes, as specific data is not available in the provided search results.

Hypothetical Data Table from a Reaction Pathway Analysis

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Sulfonamide Bond Formation | ||||

| Nucleophilic Attack | E_rc | E_ts | E_pc | ΔE_a = E_ts - E_rc |

| Proton Transfer | E'_rc | E'_ts | E'_pc | ΔE'_a = E'_ts - E'_rc |

Intermolecular Interactions and Supramolecular Assembly of 4 Piperazine 1 Sulfonyl Benzoic Acid

Supramolecular Chemistry and Self-Organization of 4-(Piperazine-1-sulfonyl)benzoic acid

The self-organization of this compound is a result of a delicate balance of directed hydrogen bonds, aromatic stacking, and less specific hydrophobic forces. These interactions cooperate to form well-defined supramolecular architectures.

Hydrogen bonding is a primary directional force in the assembly of this compound. The molecule possesses multiple hydrogen bond donors and acceptors, including the carboxylic acid group, the sulfonyl oxygens, and the piperazine (B1678402) nitrogen atoms.

In the solid state, carboxylic acids are well-known to form robust hydrogen-bonded dimers. For instance, in the crystal structure of a closely related compound, 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, the carboxylic acid groups of two independent molecules are linked by a pair of O—H⋯O hydrogen bonds, creating a classic R22(8) graph-set motif. nih.govresearchgate.net It is highly probable that this compound forms similar dimeric structures through its carboxylic acid functionality.

Table 1: Potential Hydrogen Bond Geometries in this compound Assemblies (based on analogous structures)

| Donor (D) - H | Acceptor (A) | Interaction Type | Expected Distance (D···A, Å) | Reference |

|---|---|---|---|---|

| O(carboxyl)-H | O(carboxyl) | Strong, Dimer Formation | ~2.6 - 2.7 | nih.govresearchgate.net |

| N(piperazine)-H | O(sulfonyl) | Moderate, Chain/Sheet Formation | ~2.8 - 3.0 | researchgate.net |

| N(piperazine)-H | O(carboxyl) | Moderate, Chain/Sheet Formation | ~2.8 - 3.0 | researchgate.net |

The presence of the benzoic acid ring in this compound introduces the possibility of π-π stacking interactions. These interactions, arising from the overlap of electron-rich aromatic rings, are a significant driving force for the assembly of aromatic compounds. In the crystal structure of 4-phenyl-piperazine-1-sulfonamide, π-π stacking interactions are noted to contribute to the formation of hydrophobic regions within the layered structure. researchgate.net It is therefore anticipated that the benzene (B151609) rings of this compound molecules will arrange in either a parallel-displaced or T-shaped (edge-to-face) geometry to maximize attractive electrostatic interactions and minimize repulsion.

Host-Guest Chemistry Involving this compound

The structural features of this compound make it a potential guest molecule for various molecular hosts. Host-guest chemistry often involves the encapsulation of a guest molecule within a cavity of a larger host molecule, leading to changes in the physicochemical properties of the guest.

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for aromatic carboxylic acids. rsc.org Studies on the inclusion of benzoic acid derivatives in cyclodextrins have shown that the aromatic ring is typically included within the cavity, driven by hydrophobic interactions. rsc.org Similarly, piperazine-containing drugs like pipemidic acid have been shown to form stable 1:1 inclusion complexes with β-cyclodextrin, where the less polar part of the molecule is inserted into the host cavity. nih.gov Given these precedents, it is expected that this compound can form inclusion complexes with cyclodextrins. The benzoic acid moiety would likely be the primary binding site for inclusion within the cyclodextrin (B1172386) cavity. The formation of such complexes can enhance the aqueous solubility and stability of the molecule. mdpi.com

Investigation of this compound Interactions with Model Biological Macromolecules in vitro

The interaction of small molecules with biological macromolecules like proteins is fundamental to understanding their pharmacokinetic and pharmacodynamic profiles. Serum albumins, such as bovine serum albumin (BSA), are often used as model proteins for these studies due to their role in transporting a wide variety of molecules in the bloodstream. biointerfaceresearch.com

Bovine serum albumin possesses two primary drug-binding sites, known as Sudlow's site I (in subdomain IIA) and site II (in subdomain IIIA). nih.gov The binding of substituted benzoic acids to BSA has been studied, and it is generally found that these molecules bind within these hydrophobic pockets. nih.gov The binding affinity is influenced by the nature and position of the substituents on the benzoic acid ring. nih.gov

For this compound, the interaction with BSA would likely involve the insertion of the benzoic acid portion into one of these hydrophobic sites. Molecular docking studies on similar molecules, such as 4-ethyl phenyl sulfate (B86663) with BSA, have shown that binding is stabilized by a combination of hydrophobic interactions and hydrogen bonds with specific amino acid residues like tyrosine, lysine, and arginine within the binding pocket. plos.org The sulfonyl group and the piperazine ring could form additional hydrogen bonds with polar residues at the entrance or within the binding site, further stabilizing the complex.

The binding of a ligand to a receptor like BSA is a dynamic process characterized by specific kinetic and thermodynamic parameters. Spectroscopic techniques, such as fluorescence quenching, can be used to determine the binding constants (Ka) and the number of binding sites.

The thermodynamics of the interaction can be elucidated by measuring the binding at different temperatures to determine the change in enthalpy (ΔH°) and entropy (ΔS°). These parameters provide insight into the nature of the binding forces. For example, a positive ΔH° and a positive ΔS° suggest that hydrophobic interactions are the main driving force for binding, while negative values for both parameters typically indicate that hydrogen bonding and van der Waals forces are dominant. plos.org

Studies on the binding of various small molecules to BSA have revealed a range of thermodynamic profiles. For instance, the interaction of 4-ethyl phenyl sulfate with BSA was found to be spontaneous (negative ΔG°) and driven by hydrophobic forces (positive ΔH° and ΔS°). plos.org In contrast, other ligand-protein interactions are enthalpy-driven. The specific thermodynamic profile for this compound would depend on the precise nature of its interactions within the binding site of the protein.

Table 2: Representative Thermodynamic Parameters for Ligand-BSA Interactions (Illustrative)

| Ligand | Binding Constant (Ka, M-1) | ΔG° (kJ mol-1) | ΔH° (kJ mol-1) | ΔS° (J mol-1 K-1) | Dominant Forces | Reference |

|---|---|---|---|---|---|---|

| 4-ethyl phenyl sulfate | Not specified | -26.26 | 28.74 | 8.49 | Hydrophobic | plos.org |

| Cu(II)-DCA complex* | 6.3 x 105 | Not specified | Not specified | Not specified | Hydrogen bonding, Hydrophobic | nih.gov |

*Interaction with Human Lysozyme, not BSA. DCA = 3,4-dimethoxycinnamic acid.

Computational Docking and Molecular Dynamics Simulations of this compound within Receptors

While specific computational docking and molecular dynamics (MD) simulation studies for this compound were not found in the public domain, a wealth of research on structurally similar piperazine sulfonamides provides a strong basis for predicting its behavior within biological receptors. These studies highlight the key interactions that this class of compounds can form, which are critical for their potential as therapeutic agents.

Computational Docking Insights

Computational docking studies on related piperazine sulfonamide derivatives have been instrumental in understanding their inhibitory mechanisms against various enzymes. For instance, in studies of piperazine sulfonamides as dipeptidyl peptidase-IV (DPP-IV) inhibitors, induced-fit docking revealed that these compounds occupy the enzyme's binding domain and form crucial hydrogen bonds with the backbones of several amino acid residues, including R125, E205, E206, and Y662. srce.hrnih.gov Similarly, docking studies of benzenesulfonamide-piperazine hybrids against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) have shown good correlation with experimental inhibitory activities. nih.gov

For this compound, it is anticipated that the sulfonamide group would play a key role in forming hydrogen bonds with polar residues in a receptor's active site. The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, while the protonated piperazine nitrogen can serve as a hydrogen bond donor. The benzoic acid moiety can also participate in hydrogen bonding through its carboxylic acid group and engage in π-π stacking or hydrophobic interactions via its phenyl ring.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics simulations offer a deeper understanding of the dynamic behavior and stability of ligand-receptor complexes over time. MD simulations performed on a related compound, a 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivative, within the active site of human carbonic anhydrase (hCA) isoforms revealed important dynamic interactions. The simulations showed that the piperazine-containing tail of the inhibitor could shift to form favorable hydrophobic contacts with residues such as P202, A121, and F91. nih.gov Furthermore, the simulations demonstrated the persistence of key hydrogen bonds identified in the initial docking poses and even revealed the formation of additional transient hydrogen bonds during the simulation trajectory. nih.gov

| Computational Method | Predicted Interactions for this compound | Supporting Evidence from Analogs | References |

| Computational Docking | - Hydrogen bonding via sulfonamide and carboxylic acid groups.- π-π stacking and hydrophobic interactions via the phenyl ring.- Interactions with key active site residues. | - H-bonding with R125, E205, E206, Y662 in DPP-IV.- Correlation of docking scores with inhibitory activity for AChE/BChE. | nih.gov, srce.hr, nih.gov |

| Molecular Dynamics (MD) Simulations | - Dynamic formation and breaking of hydrogen bonds.- Conformational flexibility of the piperazine ring.- Stable hydrophobic contacts.- Overall stability of the ligand-receptor complex (RMSD). | - Shifting of piperazine tail to form hydrophobic contacts in hCA.- Persistence and formation of new H-bonds over simulation time. | nih.gov |

Coordination Chemistry and Metal Complexation of 4 Piperazine 1 Sulfonyl Benzoic Acid

Synthesis and Structural Characterization of Metal Complexes with 4-(Piperazine-1-sulfonyl)benzoic acid as a Ligand

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with various metal salts in a suitable solvent. The choice of metal ion, reaction conditions (such as temperature, pH, and solvent), and the molar ratio of metal to ligand would be critical in determining the final structure of the coordination compound.

Formation of Mononuclear and Polynuclear Coordination Compounds

The versatile nature of the this compound ligand, possessing multiple potential coordination sites (the piperazine (B1678402) nitrogens, the sulfonyl oxygens, and the carboxylate group), suggests the possibility of forming both mononuclear and polynuclear complexes.

In a mononuclear complex , a single metal center would be coordinated to one or more molecules of the ligand. The specific coordination number and geometry around the metal ion would be influenced by the nature of the metal and the steric and electronic properties of the ligand.

Conversely, the bridging potential of the ligand could lead to the formation of polynuclear coordination compounds , including dimers, trimers, or extended one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). The piperazine ring, with its two nitrogen atoms, and the carboxylate group are well-known bridging moieties in coordination chemistry, capable of linking multiple metal centers. The sulfonyl group could also potentially participate in bridging interactions.

Elucidation of Ligand Binding Modes and Stereochemical Preferences

The this compound ligand can adopt various binding modes, leading to a rich diversity of complex structures. Potential coordination modes include:

Monodentate: Coordination through one of the piperazine nitrogen atoms or one of the carboxylate oxygen atoms.

Bidentate:

Chelating, involving both the piperazine nitrogen and a sulfonyl oxygen, or the two piperazine nitrogens (though less likely due to ring strain).

Bridging, linking two metal centers through the two piperazine nitrogens or the carboxylate group.

Tridentate or Polydentate: Involving a combination of the piperazine, sulfonyl, and carboxylate groups to coordinate to a single metal center or bridge multiple metal centers.

The stereochemistry of the resulting complexes would be another important aspect to investigate. The chair conformation of the piperazine ring can lead to different isomers depending on the orientation of the substituents on the nitrogen atoms upon coordination.

Catalytic Applications of this compound-Metal Complexes

While no specific catalytic applications for metal complexes of this compound have been reported, the presence of both a Lewis basic piperazine moiety and an acidic benzoic acid group, combined with a coordinated metal center, suggests potential for various catalytic activities.

Exploration in Homogeneous and Heterogeneous Catalysis

Homogeneous catalysis could be explored by dissolving the metal complexes in a suitable solvent. The presence of accessible coordination sites on the metal center could allow for the activation of substrates in various organic transformations.

For heterogeneous catalysis , the synthesis of robust, insoluble coordination polymers or MOFs from this ligand would be of particular interest. The porous nature of such materials could allow for size-selective catalysis, and the functional groups within the pores could be designed to promote specific reactions.

Ligand Design Principles for Enhanced Catalytic Performance

To enhance catalytic performance, the ligand structure could be systematically modified. For instance, the introduction of different substituents on the piperazine ring or the benzene (B151609) ring could modulate the electronic and steric properties of the ligand, thereby influencing the activity and selectivity of the resulting metal catalyst. The flexibility of the piperazine ring could also be tuned to control the geometry and accessibility of the catalytic active site.

Spectroscopic and Computational Analysis of Metal-Ligand Interactions in this compound Complexes

A combination of spectroscopic techniques and computational methods would be essential to fully characterize the metal-ligand interactions in these hypothetical complexes.

Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy would be crucial for identifying the coordination modes of the ligand by observing shifts in the vibrational frequencies of the C=O (carboxylate), S=O (sulfonyl), and N-H/C-N (piperazine) bonds upon complexation. Nuclear Magnetic Resonance (NMR) spectroscopy could provide detailed information about the structure of the complexes in solution. UV-Visible spectroscopy would offer insights into the electronic transitions and coordination geometry of the metal ions.

Computational methods , such as Density Functional Theory (DFT), would be invaluable for predicting the stable geometries of the complexes, elucidating the nature of the metal-ligand bonds, and calculating spectroscopic parameters to support experimental findings. Molecular modeling could also be used to simulate the interaction of these complexes with substrates to understand potential catalytic mechanisms.

Applications of 4 Piperazine 1 Sulfonyl Benzoic Acid in Advanced Materials Science

Role of 4-(Piperazine-1-sulfonyl)benzoic acid in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The defined geometry and multiple functional groups of this compound make it an excellent candidate as an organic linker for the construction of crystalline porous materials like MOFs and COFs. google.comscholaris.ca

In the context of porous frameworks, this compound acts as a multitopic linker, where different parts of the molecule perform distinct structural and functional roles.

MOF Synthesis: The carboxylate group is a primary binding site for coordinating with metal ions or clusters (secondary building units, SBUs) to form the extended network of a MOF. nih.gov The remainder of the molecule, including the sulfonyl and piperazine (B1678402) groups, would extend into the pores of the framework, decorating the internal surface and defining its chemical environment. MOFs functionalized with piperazine have demonstrated enhanced gas storage capacities, such as for methane. rsc.org

COF Synthesis: For the synthesis of COFs, which are linked by strong covalent bonds, the this compound molecule would need to be modified to possess at least two reactive groups suitable for covalent bond formation (e.g., amine, aldehyde). For example, the carboxylic acid could be reduced to an alcohol and then oxidized to an aldehyde. This modified linker could then undergo condensation reactions, such as Schiff base formation with polyamine building blocks, to form a crystalline, porous COF. researchgate.netrsc.orgresearchgate.net The sulfonyl and piperazine groups would serve as pre-installed functionalities within the COF pores.

The strategic placement of functional groups within the pores of MOFs and COFs is critical for their application in areas like gas separation, catalysis, and sensing. The sulfonyl and piperazine moieties of the linker offer significant opportunities for pore engineering.

| Functional Group | Potential Application in MOF/COF Pores |

| Sulfonyl Group (-SO₂-) | The polar nature of the sulfonyl group can create specific adsorption sites for polar molecules. It can act as a hydrogen bond acceptor, influencing the orientation and binding of guest molecules within the pores. |

| Piperazine Ring | The basic nitrogen atoms can serve as active sites for CO₂ capture or as catalytic centers for base-catalyzed reactions. The ring can be post-synthetically modified, for example, by alkylation, to introduce further functionality or to fine-tune the pore size and chemistry. rsc.org |

| N-H group of Piperazine | Can act as a hydrogen bond donor, complementing the acceptor nature of the sulfonyl group and enabling cooperative binding of guest molecules. |

The incorporation of sulfonic acid groups (-SO₃H) into COF channels has been shown to create efficient pathways for anhydrous proton conduction. rsc.org While the sulfonamide group (-SO₂NR₂) in the parent molecule is less acidic, its polarity and hydrogen bonding capability can similarly structure the pore environment to facilitate specific transport or separation processes.

Self-Assembled Nanostructures and Soft Materials Based on this compound

The amphiphilic nature of this compound, arising from its polar head (carboxylic acid and sulfonyl groups) and less polar phenyl-piperazine tail, suggests its potential to form ordered nanostructures through self-assembly in solution.

Such molecules can spontaneously organize to minimize unfavorable interactions with the solvent, leading to the formation of micelles, vesicles, or layered structures. The specific morphology of the self-assembled structure is influenced by factors such as concentration, temperature, solvent polarity, and pH. The pH is a particularly important trigger, as it controls the ionization state of both the carboxylic acid (pKa ~4-5) and the piperazine nitrogens (pKa ~5 and 9). wikipedia.org This pH-responsiveness could be harnessed to create "smart" materials that assemble or disassemble in response to environmental changes.

For example, nanogels formed from benzoic acid coupled with chitosan have been developed for the controlled release of essential oils, demonstrating the utility of benzoic acid derivatives in creating functional soft materials. nih.gov The polymerization of self-organized, liquid-crystalline complexes of benzoic acid derivatives has also been used to create nanoporous polymers with highly ordered structures. acs.org By analogy, this compound could be a valuable component in the design of functional gels, emulsions, and other soft materials where molecular-level organization dictates macroscopic properties.

Formation of Micellar and Vesicular Systems

To ascertain its potential in this area, future research would need to focus on determining its critical micelle concentration (CMC) in various solvents, and characterizing the resulting aggregate structures using techniques such as dynamic light scattering (DLS), transmission electron microscopy (TEM), and small-angle X-ray scattering (SAXS).

Mechanisms of Hydrogel and Organogel Formation

Similarly, the scientific literature lacks specific studies on the mechanisms of hydrogel or organogel formation involving this compound. Gelation typically occurs through the self-assembly of gelator molecules into a three-dimensional network that entraps solvent molecules. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.

The molecular structure of this compound, with its potential for hydrogen bonding via the carboxylic acid and the N-H group of the piperazine (if present as a secondary amine), and potential for aromatic interactions, suggests it could theoretically act as a low molecular weight gelator. However, without experimental evidence, the specific interactions, molecular packing, and network morphology that would lead to gel formation remain unknown.

Future research in this area would involve systematic studies of the gelation capabilities of this compound in a range of aqueous and organic solvents. Characterization of any resulting gels using techniques like rheology, scanning electron microscopy (SEM), and Fourier-transform infrared (FTIR) spectroscopy would be crucial to elucidate the underlying mechanisms of gel formation.

Advanced Analytical and Spectroscopic Methodologies in 4 Piperazine 1 Sulfonyl Benzoic Acid Research

High-Resolution Spectroscopic Techniques for In-depth Structural Elucidation

High-resolution spectroscopy provides unparalleled insight into the molecular framework and electronic environment of 4-(Piperazine-1-sulfonyl)benzoic acid. Techniques such as multidimensional Nuclear Magnetic Resonance (NMR) and advanced Mass Spectrometry (MS) are fundamental to confirming its structure and probing its chemical reactivity.

While standard one-dimensional (1D) ¹H and ¹³C NMR are used for initial characterization, multidimensional NMR techniques are employed for unambiguous assignment of all proton and carbon signals and for detailed conformational analysis. For a molecule like this compound, which contains distinct aromatic and aliphatic spin systems, experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the piperazine (B1678402) ring and the substitution pattern of the benzoic acid moiety.

HSQC correlates directly bonded carbon and proton atoms, allowing for the precise assignment of the carbons in the piperazine and benzene (B151609) rings.

HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule, for instance, by showing correlations between the piperazine protons and the sulfonyl-bearing carbon of the benzene ring, or between the benzene protons and the carboxylic acid carbon.

These techniques, often used in concert, provide a complete and unambiguous picture of the molecular structure. In studies of related piperazine derivatives, NMR is a standard tool for characterization researchgate.net.

Table 1: Representative NMR Data for Structural Elucidation

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| ¹H NMR | Proton chemical shifts and coupling constants. | Identifies aromatic protons (AA'BB' system) and piperazine ring protons (two distinct multiplets). |

| ¹³C NMR | Carbon chemical shifts. | Identifies quaternary carbons (carboxyl, sulfonyl-attached) and protonated carbons. |

| COSY | ¹H-¹H spin-spin coupling correlations. | Confirms connectivity of protons on the benzene and piperazine rings. |

| HSQC | Direct ¹H-¹³C correlations. | Assigns each carbon signal to its attached proton(s). |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds). | Confirms the connection between the benzoic acid moiety and the piperazine-sulfonyl group. |

Advanced mass spectrometry, particularly tandem mass spectrometry (MS/MS) with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for the structural confirmation and fragmentation analysis of sulfonamides. nih.govresearchgate.net In ESI-MS/MS studies of various sulfonamides, a common and diagnostic fragmentation pathway involves the cleavage of the sulfonamide S-N bond. researchgate.net

For this compound, this would lead to the formation of a resonance-stabilized piperazine-containing radical cation and a benzoic acid sulfonyl radical, or their corresponding charged fragments depending on the ionization mode. Further fragmentation can occur, such as the loss of SO₂ from the sulfonyl-containing fragment. researchgate.net High-resolution mass spectrometry (HRMS), for example using Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap analyzers, provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments, which is critical for confirming identity and elucidating fragmentation mechanisms. nih.gov Furthermore, techniques like ion mobility-mass spectrometry can be applied to study the gas-phase conformation of the molecule and its non-covalent complexes, for instance with proteins or other host molecules. acs.org

Table 2: Predicted ESI-MS/MS Fragmentation Patterns

| Parent Ion [M+H]⁺ | Key Fragment Ion (m/z) | Proposed Structure/Loss | Significance |

|---|---|---|---|

| 271.07 | 186.03 | [M+H - SO₂ - H₂O]⁺ (Loss from benzoic acid sulfonyl portion) | Indicates presence of sulfonyl and carboxylic acid groups. |

| 271.07 | 155.02 | [C₆H₄-COOH-SO₂]⁺ (Cleavage of S-N bond) | Diagnostic for the benzenesulfonyl moiety. |

| 271.07 | 87.07 | [Piperazine+H]⁺ (Cleavage of S-N bond) | Confirms the piperazine substructure. |

Note: The m/z values are theoretical and based on common fragmentation pathways for sulfonamides.

X-ray Crystallography and Single-Crystal Diffraction Studies of this compound and its Assemblies

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern crystal packing.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study. Different polymorphs can have distinct physicochemical properties. The analysis of crystal packing for this compound would focus on the intermolecular interactions, primarily hydrogen bonding and π-π stacking. The molecule possesses a strong hydrogen bond donor (carboxylic acid -OH) and multiple acceptors (carboxylic acid C=O, sulfonyl O=S=O, and the second piperazine nitrogen).

Table 3: Crystallographic Data for an Analogous Compound: 4-Phenyl-piperazine-1-sulfonamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 24.1829(7) Å, b = 9.5485(3) Å, c = 9.7885(2) Å, β = 92.2337(16)° |

| Key Interactions | N-H···O hydrogen bonds, π-π stacking |

Data from the crystal structure of 4-Phenyl-piperazine-1-sulfonamide. researchgate.net

Co-crystallization is a powerful strategy to create new solid forms with tailored properties by combining the target molecule with a second, benign molecule (a co-former) in the same crystal lattice. For this compound, co-crystallization can be rationally designed based on supramolecular chemistry principles.

The carboxylic acid group is an excellent site for forming robust hydrogen bonds with complementary co-formers, such as amides or other carboxylic acids. nih.gov The piperazine nitrogen and sulfonyl oxygens also provide sites for hydrogen bonding. For example, co-crystallization with molecules like 5-hydroxy isophthalic acid has been used with other piperazine derivatives to form stable adducts. nih.gov Strategies often involve solution evaporation, slurry conversion, or grinding. nih.gov The resulting co-crystals can form supramolecular adducts where the components are linked in specific and predictable patterns, potentially altering the physical properties of the parent compound. Studies on piperazine guest inclusion complexes show how piperazine moieties can be incorporated into larger host-guest systems stabilized by extensive hydrogen bonding networks. researchgate.net

Spectroelectrochemical and Photophysical Characterization of this compound and its Derivatives

Investigating the electronic properties of this compound involves probing its response to electrochemical potentials and electromagnetic radiation.

Spectroelectrochemistry combines electrochemical methods (like cyclic voltammetry) with spectroscopic measurements (like UV-Vis spectroscopy) to study the structural and electronic changes that occur during redox reactions. For sulfonamide derivatives, electrochemical methods have been used to investigate reaction mechanisms, such as the oxidative coupling of amines and thiols or the Michael-type addition of sulfinic acids to electrogenerated quinone diimines. nih.govacs.org By applying a potential to a solution of this compound, one could study the oxidation or reduction of the molecule and simultaneously monitor the changes in its absorption spectrum, providing insight into the nature of the electrogenerated species. researchgate.netresearchgate.net

The photophysical properties of a molecule describe its interaction with light, including absorption, fluorescence, and phosphorescence. While the core this compound is not expected to be strongly fluorescent, its derivatives can be designed to have significant photophysical activity. For instance, attaching a known fluorophore (like a BODIPY or benzothiadiazole) to the molecular scaffold would create a probe whose properties could be studied. mdpi.comnih.gov Characterization would involve measuring the absorption and emission spectra, fluorescence quantum yield (the efficiency of light emission), and fluorescence lifetime in various solvents to understand its behavior. researchgate.net Studies on piperazine-substituted BODIPY dyes have shown that the piperazine moiety can influence aqueous solubility and lead to red-shifted absorption spectra and long-lived triplet states. mdpi.comnih.gov

Table 4: Representative Photophysical Data for a Piperazine-Substituted BODIPY Derivative

| Property | Value | Solvent |

|---|---|---|

| Absorption Maximum (λabs) | 552 nm | Dichloromethane |

| Emission Maximum (λem) | 569 nm | Dichloromethane |

| Stokes Shift | 633 cm⁻¹ | Dichloromethane |

| Triplet State Lifetime (τT) | up to 138 µs | Acetonitrile |

Data from a piperazine-substituted BODIPY-anthracene dyad (BDP-2) as a representative example of a functionalized derivative. mdpi.comnih.gov

Future Prospects and Emerging Research Avenues for 4 Piperazine 1 Sulfonyl Benzoic Acid

Integration of Artificial Intelligence and Machine Learning in Accelerating 4-(Piperazine-1-sulfonyl)benzoic acid Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the pace and efficiency of chemical research, and the study of this compound is no exception. nih.govnih.gov These computational technologies offer powerful tools for navigating the vast chemical space associated with this compound's derivatives.

Key Applications of AI/ML in Research:

De Novo Design and Lead Optimization: AI-driven generative models can design novel molecules from the ground up. nih.gov By learning from vast datasets of known chemical structures and their biological activities, these algorithms can propose new derivatives of this compound that are optimized for specific properties, such as enhanced binding affinity to a biological target or improved pharmacokinetic profiles. mdpi.com

Predictive Modeling: Machine learning models can be trained to predict the physicochemical properties, bioactivity, and even potential toxicity of new derivatives before they are synthesized in the lab. This predictive capability allows researchers to prioritize the most promising candidates, thereby saving significant time and resources. For instance, a model could be developed to predict the inhibitory concentration (IC50) of novel analogues against a particular enzyme.

Synthesis Planning: AI tools can also assist in designing the most efficient and cost-effective synthetic routes to target molecules. By analyzing known chemical reactions and pathways, these systems can suggest optimal reaction conditions and starting materials for the synthesis of complex derivatives of this compound.

Table 1: Potential AI/ML Integration in this compound Research

| Research Area | AI/ML Application | Potential Impact |

|---|---|---|

| Drug Discovery | Generative models for de novo design of novel derivatives. nih.govmdpi.com | Rapid identification of potent and selective lead compounds. |

| Medicinal Chemistry | QSAR models to predict bioactivity and properties. | Prioritization of synthetic targets and reduction of animal testing. |

| Process Chemistry | Retrosynthesis algorithms to plan efficient synthetic routes. | Reduced development time and manufacturing costs. |

Sustainable Synthesis and Application Development for this compound in Emerging Technologies

In an era of increasing environmental awareness, the principles of green chemistry are becoming central to chemical synthesis. Future research on this compound will likely focus on developing more sustainable and environmentally friendly methods for its production and the synthesis of its derivatives.

Focus Areas for Sustainable Synthesis:

Greener Solvents and Reagents: A shift away from hazardous organic solvents towards more benign alternatives like water, ethanol, or supercritical fluids will be a key objective. Similarly, the use of less toxic and more abundant reagents will be prioritized.

Catalytic Methods: The development of highly efficient catalytic systems can reduce waste by minimizing the need for stoichiometric reagents and enabling reactions to proceed under milder conditions.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) will be favored to reduce the generation of byproducts.

The versatile structure of this compound, featuring a sulfonyl group, a piperazine (B1678402) ring, and a benzoic acid moiety, makes it an attractive building block for applications in various emerging technologies beyond traditional medicine.

Potential Applications in Emerging Fields:

Materials Science: The compound could be explored as a monomer or cross-linking agent in the development of novel polymers with specific thermal or conductive properties.

Targeted Drug Delivery: The piperazine and benzoic acid groups can be functionalized to attach to targeting ligands or drug payloads, potentially enabling its use as a linker in antibody-drug conjugates or other targeted therapeutic systems.

Sensing and Diagnostics: Derivatives could be designed to act as chemosensors that selectively bind to specific metal ions or biomolecules, with potential applications in environmental monitoring or medical diagnostics.

Interdisciplinary Research Directions and Potential Synergies Involving this compound

The full potential of this compound will be unlocked through collaborative research that spans multiple scientific disciplines. The complexity of modern scientific challenges, from developing targeted cancer therapies to designing advanced materials, necessitates a synergistic approach.

Promising Interdisciplinary Avenues:

Medicinal Chemistry and Computational Biology: A powerful synergy exists between synthetic chemists who can create novel derivatives and computational biologists who can model their interactions with biological targets. For instance, research on related compounds has identified derivatives as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.gov Future work could involve a tight feedback loop where computational models predict promising HDAC inhibitors based on the this compound scaffold, which are then synthesized and tested experimentally. nih.gov The biological data would then be used to refine the computational models for the next round of design. royalsociety.org

Chemistry and Materials Science: Collaborations between organic chemists and materials scientists could lead to the development of new functional materials. The rigid-flexible nature of the this compound backbone could be exploited to create polymers with unique mechanical or optical properties.

Pharmaceutical Sciences and Nanotechnology: The integration of this chemical scaffold into nanocarriers for drug delivery represents another exciting frontier. Researchers in pharmaceutical sciences and nanotechnology could work together to design and evaluate nanoparticles functionalized with this compound for targeted and controlled release of therapeutic agents.

By fostering these interdisciplinary collaborations, the scientific community can leverage a broader range of expertise and technologies to accelerate the translation of fundamental research on this compound into practical applications that can benefit society.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Piperazine-1-sulfonyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via sulfonylation of benzoic acid derivatives with piperazine. A common approach involves reacting 4-sulfobenzoic acid chloride with piperazine in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid chloride to piperazine) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (ethanol/water) yields >85% purity .

| Key Reaction Parameters |

|---|

| Solvent: DCM |

| Base: Triethylamine |

| Temperature: 0–5°C |

| Purification: Ethanol/water recrystallization |

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer : X-ray crystallography (using SHELX for refinement ) and NMR spectroscopy are critical. For crystallography, single crystals are grown via slow evaporation (acetonitrile/water), and data collected at 100 K. NMR analysis (¹H/¹³C in DMSO-d6) confirms sulfonamide (-SO₂-) and piperazine protons (δ 2.8–3.5 ppm). IR spectroscopy validates sulfonyl (1150–1300 cm⁻¹) and carboxylic acid (1700 cm⁻¹) groups .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) due to skin/eye irritation risks. Store at 2–8°C in airtight containers. Decomposition products include CO, CO₂, and nitrogen oxides, requiring fume hood use. Spills should be neutralized with sodium bicarbonate and disposed as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to enzymes like carbonic anhydrase. Docking protocols: (1) Prepare ligand (AM1-BCC charges), (2) Grid box centered on active site (20 ų), (3) 50 genetic algorithm runs. Validate with free energy calculations (MM-PBSA). The sulfonamide group shows strong Zn²+ coordination in catalytic sites .

| Docking Parameters |

|---|

| Software: AutoDock Vina |

| Force Field: AMBER |

| Grid Size: 20 ų |

| Validation: RMSD < 2.0 Å |

Q. How to resolve contradictions in crystallographic vs. spectroscopic data during structural validation?

- Methodological Answer : Discrepancies (e.g., piperazine chair vs. boat conformation) arise from dynamic effects in solution (NMR) vs. solid-state (X-ray). Use variable-temperature NMR to probe conformational flexibility. For X-ray, ensure data resolution < 1.0 Å and R-factor < 5%. Cross-validate with DFT calculations (B3LYP/6-31G*) for optimized geometries .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer : Low yields (<50%) often stem from sulfonylation inefficiency. Strategies: (1) Use Hünig’s base (DIPEA) for improved nucleophilicity, (2) Microwave-assisted synthesis (80°C, 30 min) to accelerate kinetics, (3) Catalytic DMAP for acid chloride activation. Monitor intermediates via TLC (silica GF254, eluent: ethyl acetate/hexane 3:7) .

Data Contradiction Analysis

Q. How to address inconsistent bioactivity results across enzyme inhibition assays?

- Methodological Answer : Variability may arise from assay conditions (pH, ionic strength) or enzyme isoforms. Standardize protocols: (1) Use Tris-HCl buffer (pH 7.4), (2) Pre-incubate enzyme with compound (10 min, 25°C), (3) Include positive controls (e.g., acetazolamide for carbonic anhydrase). Validate with isothermal titration calorimetry (ITC) for binding constants .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.